molecular formula C10H10BrClOS B14050330 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one

1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14050330
M. Wt: 293.61 g/mol
InChI Key: AZXVZSCDHWHEGX-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-chloro-5-(methylthio)phenyl)propan-2-one. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products:

  • Substitution reactions yield products like 1-azido-1-(2-chloro-5-(methylthio)phenyl)propan-2-one.
  • Reduction reactions yield 1-bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-ol.
  • Oxidation reactions yield 1-bromo-1-(2-chloro-5-(methylsulfinyl)phenyl)propan-2-one or 1-bromo-1-(2-chloro-5-(methylsulfonyl)phenyl)propan-2-one.

Scientific Research Applications

1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.

Comparison with Similar Compounds

  • 1-Bromo-1-(2-chlorophenyl)propan-2-one
  • 1-Bromo-1-(2-chloro-5-methylphenyl)propan-2-one
  • 1-Bromo-1-(2-chloro-4-(methylthio)phenyl)propan-2-one

Uniqueness: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific substitution pattern allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-1-(2-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3

InChI Key

AZXVZSCDHWHEGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)Cl)Br

Origin of Product

United States

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